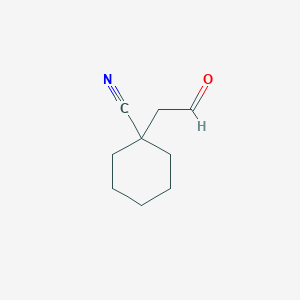

1-(2-Oxoethyl)cyclohexane-1-carbonitrile

Description

1-(2-Oxoethyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C₉H₁₃NO It features a cyclohexane ring substituted with a nitrile group and an oxoethyl group

Properties

IUPAC Name |

1-(2-oxoethyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-8-9(6-7-11)4-2-1-3-5-9/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGOZOFIRYVWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Oxoethyl)cyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl cyanoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions typically include:

Base: Sodium ethoxide or potassium tert-butoxide.

Solvent: Ethanol or methanol.

Temperature: Reflux conditions for several hours.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Oxoethyl)cyclohexane-1-carbonitrile may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxoethyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄).

Substitution: The oxoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-(2-Oxoethyl)cyclohexane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Oxoethyl)cyclohexane-1-carbonitrile depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations due to its reactive nitrile and oxoethyl groups. In biological systems, its mechanism would be determined by its interaction with molecular targets, such as enzymes or receptors, which could be explored through further research.

Comparison with Similar Compounds

1-(2-Oxoethyl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:

Cyclohexane-1-carbonitrile: Lacks the oxoethyl group, making it less reactive in certain transformations.

1-(2-Oxoethyl)cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different reactivity and applications.

Cyclohexanone: Lacks both the nitrile and oxoethyl groups, serving as a simpler precursor in organic synthesis.

The uniqueness of 1-(2-Oxoethyl)cyclohexane-1-carbonitrile lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.

Biological Activity

1-(2-Oxoethyl)cyclohexane-1-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-(2-Oxoethyl)cyclohexane-1-carbonitrile can be characterized by its chemical formula and a molecular weight of approximately 163.22 g/mol. The structure features a cyclohexane ring substituted with a carbonitrile group and an oxoethyl side chain, which may influence its biological interactions.

The biological activity of 1-(2-Oxoethyl)cyclohexane-1-carbonitrile is hypothesized to involve several mechanisms, primarily related to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that the compound could exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Research indicates that 1-(2-Oxoethyl)cyclohexane-1-carbonitrile possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 15.3 | Induces apoptosis |

| HeLa (Cervical) | 12.7 | Inhibits cell proliferation |

| A549 (Lung) | 18.5 | Causes cell cycle arrest |

The compound's selective cytotoxicity towards cancer cells while sparing normal cells is particularly noteworthy, suggesting a favorable therapeutic index.

Antimicrobial Activity

Additionally, 1-(2-Oxoethyl)cyclohexane-1-carbonitrile has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed are as follows:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against biofilm formation |

| Escherichia coli | 64 | Inhibits growth |

| Pseudomonas aeruginosa | 128 | Moderate activity |

Case Studies

Recent studies have highlighted the potential of 1-(2-Oxoethyl)cyclohexane-1-carbonitrile in various therapeutic contexts:

- Breast Cancer Study : A study involving MDA-MB-231 cells revealed that treatment with the compound led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This shift suggests a mechanism through which the compound induces programmed cell death in cancerous cells.

- Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.